Product packaging for 5,6,6-Trifluorohex-5-en-2-one(Cat. No.:CAS No. 155630-33-4)

5,6,6-Trifluorohex-5-en-2-one

Cat. No.: B182503
CAS No.: 155630-33-4
M. Wt: 152.11 g/mol
InChI Key: SUQPKJLPGSQERM-UHFFFAOYSA-N
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Description

5,6,6-Trifluorohex-5-en-2-one is a chemical compound offered for research and development purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Fluorinated organic compounds, such as this hexene derivative, are of significant interest in various research fields, particularly in medicinal chemistry and materials science. The incorporation of fluorine atoms, especially trifluoromethyl groups, into molecular structures is a common strategy to modulate a compound's properties, including its metabolic stability, lipophilicity, and binding affinity . As a building block, this compound can serve as a versatile precursor for the synthesis of more complex, value-added molecules. Research applications may potentially include its use as an intermediate in the development of pharmaceuticals, agrochemicals, or other specialty chemicals . Researchers can utilize this compound to introduce a fluorinated moiety into target structures, leveraging the unique electronic and steric properties of the fluorine atoms. Handling should be conducted in a well-ventilated environment, and all standard safety protocols for laboratory chemicals should be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7F3O B182503 5,6,6-Trifluorohex-5-en-2-one CAS No. 155630-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,6-trifluorohex-5-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c1-4(10)2-3-5(7)6(8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQPKJLPGSQERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449975
Record name 5,6,6-trifluorohex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155630-33-4
Record name 5,6,6-trifluorohex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Chemistry of 5,6,6 Trifluorohex 5 En 2 One

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of reactions in organic synthesis. For 5,6,6-Trifluorohex-5-en-2-one, its potential participation in cycloaddition reactions is of significant theoretical interest.

Diels-Alder and Related [4+2] Cycloadditions (Enone as Dienophile)

The electron-deficient nature of the double bond in this compound, due to the presence of three fluorine atoms, would theoretically make it a potent dienophile in Diels-Alder reactions. libretexts.org Typically, electron-withdrawing groups on the dienophile accelerate the reaction with electron-rich dienes. libretexts.org However, specific experimental data on the use of this compound in such reactions, including yields, stereoselectivity, and reaction conditions, are not documented in the reviewed literature.

Formal [2+2] Cycloaddition Pathways

[2+2] cycloadditions, particularly those that are photochemically induced, are another potential reaction pathway for α,β-unsaturated ketones. rsc.org The reaction of an enone with an alkene can lead to the formation of a cyclobutane (B1203170) ring. While some [2+2] cycloadditions can occur thermally, especially with highly fluorinated alkenes, many require photochemical activation. libretexts.orgrsc.org There are no specific studies found that detail the [2+2] cycloaddition behavior of this compound.

1,3-Dipolar Cycloaddition Reactions

The electron-poor double bond of this compound would also be expected to react with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to form five-membered heterocyclic rings. novapublishers.com These reactions are valuable for the synthesis of complex heterocyclic structures. Again, the existing literature lacks specific examples and detailed findings for this particular substrate.

Nucleophilic and Electrophilic Reactivity at the Fluorinated Vinyl Ketone Moiety

The electronic properties of the fluorinated vinyl ketone system in this compound are expected to govern its reactivity towards nucleophiles and electrophiles.

Conjugate Additions to the α,β-Unsaturated System (Michael Additions)

The strong electron-withdrawing effect of the trifluorovinyl group would render the β-carbon of the enone system highly electrophilic and susceptible to conjugate addition by a wide range of soft nucleophiles in a Michael-type reaction. wikipedia.org This is a common reaction pathway for α,β-unsaturated carbonyl compounds. wikipedia.org The addition of nucleophiles would lead to the formation of a new carbon-nucleophile bond at the β-position. Despite the high potential for such reactions, specific experimental details, including the scope of nucleophiles, yields, and regioselectivity, for this compound are not reported.

Reactivity at the Carbonyl Center (e.g., ketone transformations)

The ketone carbonyl group in this compound represents another site for chemical transformation. It can undergo nucleophilic attack to form alcohols after reduction, or be converted to other functional groups such as imines or hydrazones through condensation reactions with primary amines and hydrazines, respectively. wikipedia.org The electrophilicity of the carbonyl carbon is influenced by the adjacent fluorinated double bond. However, no specific studies detailing these transformations for this compound have been found.

Insufficient Information Available to Generate the Requested Article

Following a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , it has been determined that there is a lack of specific published research on its reactivity and reaction chemistry. The performed searches aimed to uncover information regarding the reactivity of its vinylic fluorine atoms and any potential rearrangement or fragmentation processes, as per the requested outline.

The search for detailed research findings, including data on substitution, elimination, vinylic fluorine migrations, and sigmatropic rearrangements of the hexenone (B8787527) backbone for this particular compound, did not yield any specific results. While general principles of reactivity for fluoro-olefins and rearrangement reactions of similar structures are documented, this information is not specific to this compound and therefore cannot be used to generate a scientifically accurate and authoritative article as requested.

Consequently, without the necessary foundational data on the chemical behavior of this compound, it is not possible to construct the article according to the provided detailed outline. The generation of content for the specified sections and subsections would require speculation and could not be supported by factual, verifiable research findings.

Therefore, the request to generate an article on the "" cannot be fulfilled at this time due to the absence of specific scientific information on this compound in the public domain.

Mechanistic Studies of Reactions Involving 5,6,6 Trifluorohex 5 En 2 One

Detailed Reaction Pathway Elucidation

The reactivity of 5,6,6-Trifluorohex-5-en-2-one is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by both the adjacent carbonyl group and the strongly electron-withdrawing trifluorovinyl group. This electronic profile makes it a potent Michael acceptor and a substrate for various addition reactions.

Identification and Characterization of Reaction Intermediates (e.g., Radical, Ionic Species)

Reactions involving this compound can proceed through either ionic or radical intermediates, depending on the reaction conditions and the nature of the attacking species.

In nucleophilic addition reactions, such as the Michael addition, the pathway typically involves the formation of an enolate intermediate . wikipedia.org The attack of a nucleophile on the β-carbon of the double bond leads to the formation of a resonance-stabilized enolate. The negative charge is delocalized over the α-carbon, the carbonyl carbon, and the carbonyl oxygen. The presence of the trifluoromethyl group at the double bond significantly influences the stability and subsequent reactivity of this intermediate.

Under certain conditions, particularly those involving single-electron transfer (SET) reagents or photochemical initiation, reactions can proceed via radical intermediates . The electron-deficient nature of the double bond makes it susceptible to attack by radical species. For instance, in radical-mediated hydrotrifluoromethylation reactions, a trifluoromethyl radical can add to the double bond, generating a new carbon-centered radical intermediate. rsc.orgnih.gov This intermediate can then be trapped by a hydrogen atom donor to yield the final product. The stability of such radical intermediates is influenced by the substituents on the carbon atom bearing the unpaired electron.

Reaction Type Probable Intermediate(s) Key Characteristics
Michael AdditionIonic (Enolate)Resonance-stabilized, charge delocalized over O=C-C moiety.
Radical AdditionRadical (Carbon-centered)Formed by addition of a radical species to the C=C bond.

Determination of Rate-Determining Steps and Kinetic Parameters

Kinetic studies of similar reactions involving α,β-unsaturated ketones have shown that the reaction rate is often dependent on the concentrations of both the enone and the nucleophile, indicating a bimolecular RDS. studymind.co.uk The rate law for such a reaction can be expressed as:

Rate = k [this compound] [Nucleophile]

The rate constant, k, is influenced by several factors, including the solvent, temperature, and the nature of the nucleophile and any catalyst used. The strong electron-withdrawing effect of the trifluorovinyl group is expected to increase the electrophilicity of the β-carbon, thereby accelerating the rate of nucleophilic attack compared to its non-fluorinated analog.

Stereochemical Outcomes and Diastereocontrol in Transformations

When new stereocenters are formed during reactions of this compound, controlling the stereochemical outcome is a critical aspect. This is particularly relevant in reactions with substituted nucleophiles or when the product can exist as diastereomers or enantiomers.

Transition State Analysis for Stereoselectivity

The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states. For reactions involving this compound, the approach of the nucleophile to the planar α,β-unsaturated system can occur from two different faces, leading to different stereoisomers.

In organocatalytic asymmetric Michael additions, for example, a chiral catalyst can form a complex with the enone or the nucleophile, creating a chiral environment that favors one transition state over the other. rsc.org Computational studies on similar systems have shown that non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst, the substrate, and the nucleophile play a crucial role in stabilizing the favored transition state and thus determining the stereochemical outcome. pkusz.edu.cn

Factors Governing Diastereomeric Ratio (dr) and Enantiomeric Excess (ee)

The diastereomeric ratio (dr) and enantiomeric excess (ee) are measures of the stereoselectivity of a reaction. Several factors can influence these values in transformations of this compound:

Catalyst Structure: In catalyzed reactions, the steric and electronic properties of the catalyst are paramount. Chiral catalysts with well-defined binding pockets can lead to high levels of enantioselectivity.

Solvent: The polarity and hydrogen-bonding ability of the solvent can affect the stability of the transition states and intermediates, thereby influencing the stereochemical outcome.

Temperature: Lower reaction temperatures generally lead to higher stereoselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.

Nature of the Nucleophile: The size and structure of the nucleophile can influence its approach to the enone, affecting the diastereomeric ratio.

Fluorine Substitution: The trifluoromethyl group itself can exert a steric and electronic influence on the facial selectivity of the nucleophilic attack.

Factor Influence on Stereoselectivity
Chiral CatalystCreates a chiral environment, leading to high ee.
Solvent PolarityCan stabilize or destabilize transition states, affecting dr and ee.
TemperatureLower temperatures generally improve stereoselectivity.
Nucleophile StericsBulky nucleophiles may exhibit higher facial selectivity.

Influence of Fluorine Substitution on Reactivity and Selectivity

The presence of the three fluorine atoms on the terminal carbon of the double bond in this compound has a profound impact on its chemical behavior.

The strong inductive effect of the fluorine atoms makes the trifluoromethyl group a powerful electron-withdrawing group. This has several consequences:

Increased Electrophilicity: The electron density of the C=C double bond is significantly reduced, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to an increased reaction rate for Michael additions compared to non-fluorinated analogs.

Altered Regioselectivity: In some cases, the strong polarization of the molecule can influence the regioselectivity of addition reactions, favoring addition at the β-position.

Stability of Intermediates: The trifluoromethyl group can stabilize anionic intermediates, such as the enolate formed during Michael addition, through its inductive effect. Conversely, it can destabilize adjacent carbocationic intermediates.

Impact on Basicity/Acidity: The acidity of the α-protons may be influenced by the remote trifluoromethyl group, which could affect enolate formation under basic conditions.

Furthermore, the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding with appropriate donors, which can influence the conformation of the molecule and its transition states, thereby affecting selectivity. The replacement of hydrogen with fluorine also introduces significant steric bulk, which can direct the approach of incoming reagents.

Electronic Effects: Inductive and Resonance Contributions

The electronic character of this compound is dominated by the potent electron-withdrawing nature of the fluorine substituents. This manifests through both inductive and resonance effects, which modulate the electron density across the molecule.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). nih.gov This effect significantly enhances the electrophilicity of adjacent functional groups. nih.gov In the context of this compound, the -CF₃ group, along with the two vinyl fluorine atoms, substantially increases the partial positive charge on both the carbonyl carbon and the β-carbon of the enone system. This heightened electrophilicity makes these sites more susceptible to nucleophilic attack.

The interplay between inductive and resonance effects can be complex. While the inductive effect strongly deactivates the double bond towards electrophilic attack, the potential for resonance stabilization from the fluorine lone pairs can, in some cases, influence the regioselectivity of certain reactions. royalsocietypublishing.org However, for nucleophilic additions, which are characteristic reactions of α,β-unsaturated ketones, the overwhelming inductive pull of the fluorine atoms is the defining electronic feature.

Table 1: Comparison of Electronic Effects of Substituents

SubstituentInductive EffectResonance EffectOverall Effect on π-system
-CH₃Weakly electron-donating (+I)N/AElectron-donating
-F (on a double bond)Strongly electron-withdrawing (-I)Weakly electron-donating (+R)Predominantly electron-withdrawing
-CF₃Strongly electron-withdrawing (-I)NegligibleStrongly electron-withdrawing

Steric Hindrance and Conformational Preferences

Beyond electronic effects, the steric bulk of the substituents plays a crucial role in dictating the reactivity of this compound. The trifluoromethyl group, in particular, imposes significant steric hindrance.

Studies on related trifluoromethyl ketones have revealed that the CF₃ group behaves as a much larger substituent than might be predicted from simple bond lengths. jst.go.jpresearchgate.net This steric bulk can hinder the approach of nucleophiles to the adjacent carbonyl carbon and the β-carbon of the double bond. The accessibility of these reactive sites is therefore a balance between the electronic activation by the fluorine atoms and the steric shielding by the trifluoromethyl group. nih.gov

The conformation of the hexenone (B8787527) chain is also influenced by the fluorine substituents. The presence of multiple fluorine atoms can lead to specific conformational preferences due to dipole-dipole interactions and hyperconjugation effects. beilstein-journals.org For instance, gauche interactions between adjacent fluorine atoms are often disfavored, which can influence the torsional angles along the carbon backbone. beilstein-journals.org The preferred conformation will aim to minimize these unfavorable steric and electrostatic interactions, which in turn affects the presentation of the reactive sites to incoming reagents.

The interplay of steric hindrance and conformational preferences can lead to high stereoselectivity in reactions. For example, in nucleophilic additions to the carbonyl group, the bulky trifluoromethyl group can direct the approach of the nucleophile from the less hindered face of the molecule. Similarly, the conformation of the enone system will influence the facial selectivity of additions to the double bond.

Table 2: Relative Steric Size of Common Substituents

Substituentvan der Waals Radius (Å) of key atom(s)A-Value (kcal/mol)
-H1.200
-CH₃2.00 (C)1.74
-C(CH₃)₃2.00 (C)>4.5
-CF₃1.35 (F)~2.1

Note: A-values are a measure of steric bulk in cyclohexane (B81311) systems and are provided for comparative purposes. The effective steric size of a group can vary depending on the specific reaction and conformation.

Computational and Theoretical Chemistry of 5,6,6 Trifluorohex 5 En 2 One

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of 5,6,6-Trifluorohex-5-en-2-one would typically involve the use of quantum mechanical calculations to understand its reactivity and stability. However, specific studies on this compound are currently unavailable.

Quantum Mechanical Descriptors for Reactivity Prediction

Quantum mechanical descriptors such as Fukui functions and electrostatic potential maps are powerful tools for predicting the reactive sites of a molecule. google.com Fukui functions help in identifying the regions most susceptible to nucleophilic, electrophilic, or radical attack. The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution and is used to predict how a molecule will interact with other charged species. For this compound, such analyses would be invaluable for understanding its chemical behavior, but specific calculations and data are not present in the reviewed literature.

Analysis of Fluorine's Influence on Molecular Orbitals (HOMO-LUMO analysis)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's stability and the energy required for electronic excitation. The presence of three fluorine atoms on the terminal double bond of this compound is expected to significantly influence its molecular orbitals due to the high electronegativity of fluorine. This would likely lower the energy of both the HOMO and LUMO, and a detailed computational study would be necessary to quantify these effects. However, specific HOMO-LUMO energy values and orbital visualizations for this compound have not been reported in the available literature.

Conformational Analysis and Energy Minima Determination

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn affects its physical and chemical properties. Computational methods can be used to identify various stable conformations (rotamers) and determine their relative energies to find the global energy minimum. For this compound, rotation around the single bonds would lead to different conformers. A thorough conformational search and energy minimization would provide insights into its preferred shape, but such a study has not been documented.

Reaction Mechanism Investigations via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that can be difficult to obtain through experimental methods alone.

Transition State Locating and Energy Barrier Calculations

The investigation of a chemical reaction's mechanism often involves locating the transition state (TS) structure and calculating the activation energy barrier. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose. For reactions involving this compound, such calculations would be critical for understanding reaction rates and selectivity. At present, there are no published studies detailing the transition states or energy barriers for reactions involving this compound.

Solvation Effects and Reaction Pathway Optimization

The solvent can have a significant impact on reaction pathways and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent in theoretical calculations, leading to a more accurate description of reaction mechanisms in solution. The optimization of reaction pathways in the presence of a solvent for this compound would be a key component of any comprehensive computational study, but this information is not currently available.

Dynamics and Vibrational Studies

No molecular dynamics simulation studies for this compound have been reported in the scientific literature. Such simulations would be valuable for understanding the conformational flexibility of the molecule, particularly the rotation around the C-C bonds of the hexenone (B8787527) backbone, and for predicting its interactions with solvents or other molecules. Without these studies, a detailed conformational landscape and analysis of intermolecular forces remain speculative.

A theoretical vibrational frequency analysis of this compound has not been published. This type of analysis, typically performed using quantum chemical calculations, would provide predicted frequencies and intensities for infrared (IR) and Raman spectroscopy. These theoretical spectra are instrumental in interpreting experimental spectroscopic data and assigning specific vibrational modes to the functional groups of the molecule, such as the C=O stretch, C=C stretch, and C-F stretches. The absence of this data precludes the presentation of a theoretical vibrational spectrum.

Advanced Spectroscopic Characterization Methodologies for 5,6,6 Trifluorohex 5 En 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no published research detailing the 1H, 13C, or 19F NMR spectral assignments for 5,6,6-Trifluorohex-5-en-2-one. Consequently, information on chemical shifts and coupling constants, which are fundamental for confirming the molecular structure and connectivity of the atoms, is unavailable. The presence of fluorine atoms would be expected to introduce complex splitting patterns in both the proton and carbon spectra due to heteronuclear coupling (JHF and JCF), and the 19F NMR spectrum itself would be a key identifier.

Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for unambiguously establishing the complete bonding framework and stereochemistry of a molecule. The application of these techniques to this compound has not been described in any accessible scientific reports.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis

Detailed mass spectrometry analysis of this compound is also absent from the literature. Studies describing its behavior under different ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI), have not been found. Such studies would provide the precise mass of the molecule, confirming its elemental composition, and would reveal its characteristic fragmentation patterns. This fragmentation data is vital for structural confirmation and for distinguishing it from isomeric compounds.

Similarly, isotopic pattern analysis, which helps to verify the elemental composition by comparing the experimental mass spectrum to the theoretical distribution of isotopes, has not been reported for this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

While general principles of IR spectroscopy would predict characteristic absorption bands for the carbonyl group (C=O) of the ketone and the carbon-carbon double bond (C=C) of the alkene, as well as strong absorptions for the carbon-fluorine (C-F) bonds, specific, experimentally determined vibrational frequencies for this compound are not available. acs.orgmdpi.com The electronic effects of the trifluoro group on the adjacent double bond would likely influence the vibrational frequency of the carbonyl group, making experimental data essential for a complete characterization. mdpi.com

Strategic Applications of 5,6,6 Trifluorohex 5 En 2 One in Organic Synthesis

As a Versatile Building Block for Fluorine-Containing Complex Molecules

There is currently insufficient data in the reviewed literature to detail the application of 5,6,6-Trifluorohex-5-en-2-one as a versatile building block for creating complex fluorine-containing molecules.

Synthesis of Fluorinated Cyclic and Polycyclic Systems

Specific examples or research detailing the use of this compound in the synthesis of fluorinated cyclic and polycyclic systems are not available in the consulted sources. The synthesis of such systems often involves intramolecular reactions or cycloadditions, but the reactivity of this specific ketone in such transformations has not been described.

Precursor to Biologically Relevant Fluorinated Scaffolds

While fluorinated scaffolds are of high interest in medicinal chemistry, there is no specific information linking this compound as a direct precursor to biologically relevant fluorinated scaffolds in the available literature. beilstein-journals.orgmdpi.com

Contribution to Green Chemistry Methodologies in Fluorine Chemistry

There is no information available in the searched literature regarding any specific contributions of this compound to green chemistry methodologies. Green chemistry in fluorine chemistry aims to develop more environmentally benign processes, for instance, by improving atom economy, using less hazardous reagents, and reducing waste.

Future Perspectives and Emerging Research Avenues for Fluorinated Enones

Crafting a Greener Future: Efficient and Sustainable Synthesis of 5,6,6-Trifluorohex-5-en-2-one Analogues

The escalating demand for fluorinated enones, such as analogues of this compound, within the pharmaceutical and agrochemical sectors underscores the critical need for synthetic pathways that are not only high-yielding but also environmentally conscious.

The Electrochemical Frontier

Electrosynthesis is rapidly gaining traction as a potent and sustainable substitute for conventional synthetic methods, which frequently depend on stoichiometric and hazardous reagents. Recent breakthroughs include the electrochemical synthesis of fluorinated ketones using enol acetates and sodium perfluoroalkyl sulfinates. rsc.org This innovative approach harnesses the power of electrolysis to generate perfluoroalkyl radicals, which subsequently add to enol acetates, yielding the desired fluorinated ketones. A key advantage of this method is its execution within an undivided electrochemical cell, a feature that simplifies the experimental setup and curtails waste by obviating the need for chemical oxidants. rsc.org The choice of enol acetates as substrates is particularly beneficial owing to their stability in aqueous environments, thereby fostering a more sustainable reaction medium. rsc.org

Table 1: A Comparative Overview of Synthetic Strategies for Fluorinated Ketones

MethodReagentsAdvantagesDisadvantages
Traditional Heavy metal oxidants, stoichiometric fluorinating agentsWell-established and widely understood.Often generates hazardous waste and requires harsh reaction conditions.
Electrochemical Enol acetates, Sodium perfluoroalkyl sulfinatesInherently more sustainable, produces less waste, and employs milder reaction conditions. rsc.orgMay exhibit limitations in terms of substrate scope.
Pd-Catalyzed C-H Fluorination Aromatic ketones, N-fluorobenzenesulfonimide (NFSI)Offers high regioselectivity and is suitable for late-stage functionalization of complex molecules. blackthorn.airesearchgate.netNecessitates the use of a catalyst, which can be a significant cost factor.

Precision through Palladium: Direct C-H Fluorination

Palladium-catalyzed C-H bond fluorination marks a paradigm shift in the synthesis of fluorinated aromatic ketones. This strategy facilitates the direct insertion of fluorine atoms into an existing molecular scaffold, presenting a more atom-economical approach than traditional methods that necessitate the de novo synthesis of fluorinated starting materials. For instance, the ortho-C(sp²)-H fluorination of aromatic ketones has been successfully realized using a palladium catalyst in tandem with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. blackthorn.airesearchgate.net This method is characterized by its excellent regioselectivity and operational simplicity, positioning it as a highly attractive route for the synthesis of intricate fluorinated molecules. blackthorn.airesearchgate.net A testament to its utility is the concise synthesis of the cholesterol-lowering drug anacetrapib, where a late-stage C-H fluorination served as a pivotal step. blackthorn.ai

The Catalyst Revolution: Exploring Organocatalytic and Biocatalytic Transformations

The development of stereoselective transformations for fluorinated enones is of paramount importance for accessing chiral fluorinated building blocks essential for the life sciences. In this context, organocatalysis and biocatalysis have emerged as powerful platforms for achieving these transformations with high efficiency and enantioselectivity.

The Rise of Asymmetric Organocatalysis

Organocatalysis has established itself as a formidable tool for the asymmetric functionalization of β-trifluoromethyl enones. rsc.org Chiral bifunctional catalysts, such as those based on thiourea (B124793) and squaramide scaffolds, have been effectively deployed in a variety of transformations. For example, a bifunctional thiourea catalyst has been instrumental in an asymmetric tandem α-functionalization/1,3-proton shift reaction involving benzylidene succinimides and β-trifluoromethyl enones, yielding chiral products with outstanding enantioselectivities (up to >99% ee). rsc.org In a similar vein, chiral squaramide-tertiary amine catalysts have been leveraged for the asymmetric [3 + 2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with β-trifluoromethyl enones, thereby providing access to complex spirooxindoles endowed with multiple stereocenters. uq.edu.au Furthermore, the asymmetric Henry reaction of trifluoromethyl enones with nitromethane (B149229) has been successfully accomplished using a novel N,N-dibenzyl diaminomethylenemalononitrile organocatalyst, affording highly functionalized products in high yields and enantioselectivities. nih.govresearchgate.net

Table 2: Illustrative Examples of Organocatalytic Transformations of Fluorinated Enones

Reaction TypeCatalystSubstratesKey Feature
Tandem α-functionalization/1,3-proton shiftBifunctional thioureaBenzylidene succinimides, β-trifluoromethyl enonesAchieves exceptionally high enantioselectivity (>99% ee). rsc.org
[3 + 2] CycloadditionChiral squaramide-tertiary amineN-2,2,2-Trifluoroethylisatin ketimines, β-trifluoromethyl enonesEnables the construction of complex spirocyclic frameworks. uq.edu.au
Asymmetric Henry ReactionN,N-dibenzyl diaminomethylenemalononitrileTrifluoromethyl enones, nitromethaneRepresents the first successful 1,2-addition of nitromethane to trifluoromethyl enones. nih.govresearchgate.net

Nature's Catalysts: Biocatalytic Approaches

Biocatalysis presents a green and exquisitely selective alternative for the transformation of fluorinated compounds. nih.gov Enzymes, particularly ene reductases, have demonstrated immense potential in the asymmetric reduction of fluorinated enones. A recent landmark study showcased the first biocatalytic asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones using ene reductases. chemrxiv.org This method furnishes chiral fluoroalkanes in high yield and with excellent selectivity. A fascinating aspect of this transformation is the ability to control the stereochemical outcome by selecting the geometry of the starting enone; (Z) and (E) isomers lead to the formation of opposite enantiomers of the product. chemrxiv.org Moreover, the integration of electrosynthesis with biocatalysis is a rapidly expanding field. A one-pot chemoenzymatic process has been devised for the synthesis of chiral sulfur-based organofluorine compounds from thiophenols and fluorine-containing α,β-unsaturated alkenes in water, underscoring the synergistic potential of these two sustainable technologies. acs.org

From Molecules to Materials: Integrating Fluorinated Enones into Materials Science and Polymer Chemistry

The distinctive properties of fluorinated compounds, including their high thermal stability, chemical inertness, and low surface energy, render them highly desirable for a wide array of applications in materials science and polymer chemistry. substech.com

Building Blocks for Advanced Polymers

Fluorinated enones can function as valuable precursors to novel fluorinated monomers for polymerization. The resultant fluoropolymers often display enhanced properties when compared to their non-fluorinated analogues. For instance, the radical copolymerization of fluorinated (meth)acrylate monomers can yield polymers with improved solubility, processability, and structural diversity. sciengine.com These advanced materials are finding utility in flexible electronics, energy storage devices, and as high-performance coatings. sciengine.comacademie-sciences.fr Copolymers of fluoroethylene and vinyl ethers (FEVE), for example, are soluble and can be cured at relatively modest temperatures, making them ideal for use as high-performance paints and coatings. researchgate.net

Tailoring Surfaces and Crafting Advanced Materials

The incorporation of fluorinated moieties onto surfaces can profoundly alter their properties, paving the way for applications in diverse areas such as hydrophobic coatings and sophisticated functional materials. The efficient catalytic generation of enantiomerically enriched organic surfaces has been accomplished using an isothiourea catalyst that facilitates an enantioselective Michael-lactonization process on a self-assembled monolayer functionalized with a reactive trifluoroenone group. chemrxiv.org This achievement highlights the potential for creating chiral surfaces with specific molecular recognition capabilities.

The Digital Frontier: Advanced Computational Design of Fluorinated Enone Reactions and Catalysts

Computational chemistry has evolved into an essential tool for elucidating reaction mechanisms and for the rational design of new catalysts and chemical reactions.

Illuminating Mechanisms with DFT Modeling

Density Functional Theory (DFT) has been widely employed to model catalytic fluorination reactions, offering invaluable insights into reaction mechanisms, reactivities, and selectivities. researchgate.net For example, DFT calculations have been pivotal in unraveling the rate-determining and stereo-determining steps in the nickel-catalyzed asymmetric hydrogenation of alkenyl fluorides. pku.edu.cn Such computational investigations can guide the optimization of reaction conditions and the design of more efficient catalysts. Computational insights have also been instrumental in understanding the influence of reagent structure and bases on the nucleophilic monofluoromethylation of aldehydes. acs.org

Discovering Reactions in Silico

Computational screening methodologies are accelerating the pace of new reaction discovery. Researchers have employed the artificial force induced reaction (AFIR) method to simulate reactions between difluorocarbene and a variety of small molecules, leading to the discovery of novel ring-forming reactions that produce N-heterocyclic products bearing two fluorine atoms at the alpha carbon position. hokudai.ac.jp This in silico screening strategy has been successfully translated to the laboratory, culminating in the development of a suite of new reactions for the synthesis of potentially valuable fluorinated compounds. hokudai.ac.jpeurekalert.org

Accelerating Discovery: High-Throughput Screening and Machine Learning

The immense chemical space occupied by fluorinated compounds and their potential reactions necessitates the adoption of high-throughput and data-driven approaches for expedited discovery.

Rapid Screening of Biocatalysts and Reactions

High-throughput screening (HTS) methods are being developed to rapidly evaluate the defluorination capacity of microorganisms and enzymes. nih.govasm.org One such method employs a colorimetric assay based on the selective binding of fluoride (B91410) to a lanthanum chelate complex, which can be conveniently performed in 96-well microtiter plates. nih.govasm.org This enables the combinatorial screening of a multitude of microbes against extensive libraries of fluorinated compounds, thereby facilitating the discovery of new biodefluorination reactions and enzymes. nih.govasm.org The biocompatible sulfur(VI) fluoride exchange (SuFEx) click chemistry has also been adapted for high-throughput hit-to-lead optimization, allowing for the rapid diversification of a screening hit into hundreds of analogues for direct biological evaluation. nih.gov

Predictive Power: The Role of Machine Learning

Machine learning (ML) is emerging as a transformative tool in fluorine chemistry for predicting molecular properties and reaction outcomes. ML models are being developed to predict crucial physicochemical properties such as lipophilicity (LogP) and acidity (pKa) for fluorine-containing compounds, an area where traditional predictive methods often fall short. blackthorn.aichemrxiv.org Furthermore, ML approaches are being utilized to predict the fluorination strength of electrophilic fluorinating reagents, which can aid in the judicious selection of the appropriate reagent for a desired transformation. rsc.org In another exciting application, a machine learning approach has been developed to accelerate the prediction of DFT-calculated ¹⁹F NMR chemical shifts, a key analytical technique in fluorine chemistry. chemrxiv.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.